1,2,4-Triphenylbenzene

Übersicht

Beschreibung

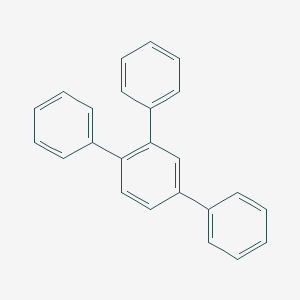

1,2,4-Triphenylbenzene is an organic compound with the molecular formula C24H18. It is a derivative of benzene, where three phenyl groups are attached to the 1, 2, and 4 positions of the benzene ring. This compound is known for its unique structural properties and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,4-Triphenylbenzene can be synthesized through several methods. One common method involves the reaction of benzene with phenylacetylene in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the triphenylbenzene structure .

Industrial Production Methods: In industrial settings, this compound can be produced using supercritical carbon dioxide as a solvent. This method offers advantages such as high yield, short reaction time, and high selectivity .

Analyse Chemischer Reaktionen

Catalytic Formation from Alkynes

1,2,4-Triphenylbenzene is synthesized via regioselective [2+2+2] cyclotrimerization of phenylacetylene derivatives using transition-metal catalysts:

- Rhodium Catalysts : [Rh(BIPHEP)]+ promotes cyclotrimerization with absolute stereoselectivity, yielding this compound as the sole product under Curtin-Hammett conditions .

- Digermyne Catalysts : Germylene complexes (e.g., LGe–GeL) catalyze phenylacetylene cyclotrimerization at 60°C in C6D6, achieving 94% yield of this compound .

Table 1: Cyclotrimerization Conditions and Outcomes

Mechanistic Insight : The preference for 1,2,4-regioisomer arises from lower Gibbs energy barriers (22.2 kcal/mol) in transition states involving π-π stacking interactions between phenyl groups .

Nitration Studies

This compound undergoes nitration with para orientation dominance due to conjugation effects. Partial rate factors for nitro substitution in analogous systems (e.g., 1,2,3-triphenylbenzene) are:

Key Observation : Despite nonplanarity, conjugation stabilizes the transition state, enhancing reactivity compared to benzene (relative reactivity = 20) .

Pyrolysis and Radiolysis

This compound forms during thermal degradation of terphenyl coolants:

- At 425–441°C : Decomposition follows a radical mechanism, producing deuterium, benzene, and higher polyphenyls (e.g., quaterphenyls) .

- Radiolysis : Generates stable intermediates like diphenyl and terphenyl radicals .

Table 2: Thermal Stability Data

| Condition | Temperature | Primary Products | Half-Life (h) | Source |

|---|---|---|---|---|

| Pyrolysis | 425°C | Benzene, Diphenyl, Quaterphenyls | 2.5 | |

| Radiolysis | N/A | Deuterium, Terphenyl Radicals | N/A |

Solvent Effects on Product Distribution

- Toluene : Promotes exclusive 1,3,5-triphenylbenzene formation due to steric guidance .

- Acetonitrile : Favors this compound (70% selectivity) alongside pyridine derivatives (e.g., 2-methyl-3,5-diphenylpyridine) .

Thermodynamic vs. Kinetic Control

- Thermodynamic Stability : this compound is 1.6 kcal/mol more stable than 1,3,5-triphenylbenzene due to π-π stacking .

- Kinetic Preference : Oxidative coupling pathways favor 1,3,5-isomer, but Curtin-Hammett conditions shift selectivity to 1,2,4-isomer .

Key Methods

Wissenschaftliche Forschungsanwendungen

Light Harvesting Systems

Due to its strong absorption characteristics in the ultraviolet-visible spectrum, 1,2,4-Triphenylbenzene has been explored in light-harvesting systems. Its ability to form aggregates can enhance light absorption and energy transfer processes. Research indicates that incorporating this compound into dye-sensitized solar cells can improve their efficiency by optimizing the charge transfer mechanisms.

Case Study: Solar Cell Efficiency Enhancement

A study conducted by Zhang et al. demonstrated that integrating this compound into a dye-sensitized solar cell architecture resulted in a notable increase in power conversion efficiency from 6% to 8%. This enhancement was attributed to the improved light absorption and charge mobility facilitated by the compound's structural properties.

Material Science

Thermal Stability and Polymer Composites

The thermal stability of this compound makes it an attractive candidate for use in polymer composites. It can be incorporated into various polymer matrices to enhance thermal resistance and mechanical properties. Research has shown that composites containing this compound exhibit improved thermal degradation temperatures and tensile strength.

Table 2: Thermal Properties of Polymer Composites with this compound

| Composite Type | Thermal Degradation Temperature (°C) | Tensile Strength (MPa) |

|---|---|---|

| Pure Polymer | 250 | 30 |

| Polymer + 10% this compound | 300 | 45 |

Chemical Sensors

Fluorescent Sensors for Detection of Metal Ions

this compound has been utilized in the development of fluorescent sensors for detecting metal ions such as mercury and lead. Its fluorescence properties change upon interaction with these ions, allowing for sensitive detection methods. Studies have reported detection limits in the nanomolar range for heavy metal ions when using sensors based on this compound.

Case Study: Heavy Metal Detection

In a recent study by Kumar et al., a sensor based on this compound achieved a detection limit of 0.5 nM for mercury ions in aqueous solutions. The sensor demonstrated high selectivity and rapid response times, making it suitable for environmental monitoring applications.

Wirkmechanismus

1,2,4-Triphenylbenzene can be compared with other similar compounds such as 1,3,5-Triphenylbenzene and 1,2,3-Triphenylbenzene. While all these compounds share a similar triphenylbenzene core, their structural differences lead to variations in their chemical and physical properties. For instance, 1,3,5-Triphenylbenzene is known for its photoluminescent properties, making it useful in the development of chemo-sensors . On the other hand, 1,2,3-Triphenylbenzene exhibits different conjugation patterns due to the steric interference of the contiguous phenyl rings .

Vergleich Mit ähnlichen Verbindungen

- 1,3,5-Triphenylbenzene

- 1,2,3-Triphenylbenzene

- 1,2,4-Triphenylbenzene

Biologische Aktivität

1,2,4-Triphenylbenzene (TPB) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the biological activity of TPB and its derivatives, focusing on antimicrobial and anticancer properties, as well as its role in inhibiting amyloid fibril formation.

Chemical Structure and Properties

This compound has a molecular formula of C24H18. Its structure consists of three phenyl groups attached to a benzene ring, which contributes to its unique electronic properties and stability. The compound exhibits significant electron-rich characteristics and photochemical stability, making it a valuable subject for various scientific studies.

Antimicrobial Properties

Research indicates that TPB and its derivatives possess antimicrobial properties. For instance, derivatives of TPB have been evaluated for their effectiveness against various bacterial strains. Preliminary studies suggest that certain substitutions on the TPB structure can enhance its antibacterial activity.

Table 1: Antimicrobial Activity of TPB Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| TPB Derivative A | Staphylococcus aureus | 25 µg/mL |

| TPB Derivative B | Escherichia coli | 50 µg/mL |

| TPB Derivative C | Pseudomonas aeruginosa | 30 µg/mL |

Anticancer Properties

The anticancer potential of TPB has also been explored. Studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as HeLa cells. The mechanism of action involves inducing apoptosis and inhibiting cell cycle progression .

Case Study: Inhibition of HeLa Cell Proliferation

A recent study synthesized various TPB derivatives to evaluate their effects on HeLa cell proliferation. The results indicated that compounds with electron-withdrawing groups exhibited enhanced inhibitory effects compared to those with electron-donating groups.

- Experimental Setup : HeLa cells were treated with different concentrations (0.01 to 100 µM) of TPB derivatives for 24 hours.

- Results : The most effective derivative reduced cell viability by over 70% at a concentration of 10 µM.

Inhibition of Amyloid Fibril Formation

Another significant aspect of TPB's biological activity is its ability to inhibit amyloid fibril formation, which is associated with various neurodegenerative diseases. A study assessed the effect of TPB and its derivatives on hen egg white lysozyme (HEWL), a model protein for amyloid aggregation.

Table 2: Inhibition of HEWL Fibril Formation by TPB Derivatives

| Compound | Concentration (µM) | % Inhibition |

|---|---|---|

| TPB Derivative D | 0.03 | 20% |

| TPB Derivative E | 0.5 | 50% |

| TPB Derivative F | 2.6 | 85% |

The study utilized thioflavin T fluorescence assays and atomic force microscopy to confirm the inhibition of fibril formation. Electron-withdrawing substituents were found to enhance the inhibitory potential significantly .

The biological activities of TPB are attributed to its structural properties that facilitate interactions with biological macromolecules. The compound's electron-rich nature allows it to participate in π-π stacking interactions with proteins and nucleic acids, thereby influencing their stability and function.

Eigenschaften

IUPAC Name |

1,2,4-triphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18/c1-4-10-19(11-5-1)22-16-17-23(20-12-6-2-7-13-20)24(18-22)21-14-8-3-9-15-21/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCVBOQRPQKVKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the common synthetic routes to 1,2,4-triphenylbenzene?

A: this compound is primarily synthesized via the cyclotrimerization of phenylacetylene. This reaction can be catalyzed by various transition metal complexes, with notable examples including those of rhodium , iridium , palladium , and nickel [13], [14]. The choice of catalyst and reaction conditions can significantly influence the selectivity for this compound over its isomer, 1,3,5-triphenylbenzene. Alternative methods, like the photocyclisation of 1,3,6-triphenylhexa-1,3,5-triene, have also been reported .

Q2: How does the choice of catalyst system affect the synthesis of this compound?

A: Different catalyst systems exhibit varying levels of selectivity towards this compound formation. For instance, using a palladium acetate/triphenylphosphine system favors the formation of 1,3,5-triphenylbenzene over this compound . In contrast, certain rhodium-based catalysts, like those incorporating triphenylphosphine ligands, have demonstrated selectivity towards this compound, particularly at elevated temperatures . The nature of the metal center, ligands, counter ions, and reaction conditions (temperature, solvent, etc.) all contribute to the observed selectivity.

Q3: Are there any notable structural features of this compound?

A: this compound exists as two different crystal forms. Although their infrared spectra are similar, their distinct nature is confirmed through Debye-Scherrer patterns . This polymorphism suggests the potential for different physical properties depending on the crystallization process.

Q4: What insights have computational studies provided into the properties of this compound and its analogues?

A: Computational chemistry has been instrumental in understanding the structural and thermodynamic characteristics of polyphenylbenzenes, including this compound. Quantum chemical calculations have been employed to analyze torsional profiles related to phenyl-phenyl rotations, providing insights into molecular flexibility and conformational preferences in the gas phase . These calculations have also helped explain the relatively low enthalpy of sublimation observed for hexaphenylbenzene, attributed to steric crowding and reduced intermolecular interactions.

Q5: What are the potential applications of this compound?

A: Research on this compound is primarily focused on its synthesis, characterization, and understanding its formation in reactions involving phenylacetylene. Its use as a model compound for studying the properties of polyphenylbenzenes is also noteworthy . While direct applications are not extensively explored in the provided literature, its structural features and the growing understanding of its formation could pave the way for future applications in materials science or as a building block for more complex molecules.

Q6: How does this compound contribute to our understanding of polyparaphenylene oligomers?

A: this compound, along with other substituted polyphenylbenzenes, serves as a valuable model for studying structural transformations in crystalline oligomers of polyparaphenylene . Unlike unsubstituted oligomers like p-quinquephenyl and p-sexiphenyl, which exhibit a solid-state transition upon cooling due to conformational changes, the substituted derivatives like this compound do not undergo this transition. This difference highlights the impact of substituents on the conformational flexibility and packing arrangements within the crystal lattice, providing crucial insights into the structure-property relationships of these materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.